Crystal Structure Determination of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate: A Comprehensive Technical Guide
Crystal Structure Determination of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate: A Comprehensive Technical Guide
Executive Summary
Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate (C₁₁H₁₁ClO₄) is a highly functionalized glycidic ester. Compounds of this class serve as critical chiral building blocks in the synthesis of active pharmaceutical ingredients (APIs), including benzothiazepine derivatives like diltiazem. Because the pharmacological efficacy of the downstream API is strictly dictated by the stereochemistry of the oxirane ring (C2 and C3), unambiguous determination of its 3D architecture and absolute configuration is a mandatory regulatory milestone.
This whitepaper outlines the authoritative, field-proven methodologies for the single-crystal X-ray diffraction (SCXRD) analysis of this molecule. By detailing the causality behind experimental choices—from crystal growth to anomalous dispersion analysis—this guide serves as a self-validating framework for drug development professionals and crystallographers.
Molecular Context & Crystallization Strategy
The target molecule features a rigid 5-chloro-2-methoxyphenyl moiety attached to a highly strained, chiral oxirane ring. To achieve a diffraction-quality crystal, the internal lattice must be free of solvent inclusions and twinning defects.
Causality in Experimental Choices:
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Solvent System: We utilize an ethyl acetate/n-hexane binary system. Ethyl acetate provides excellent initial solubility, while the non-polar n-hexane acts as an anti-solvent.
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Vapor Diffusion over Evaporation: Rapid evaporation leads to high nucleation rates, yielding microcrystalline powders. Vapor diffusion ensures a slow, controlled supersaturation gradient, favoring the thermodynamic growth of a single, macroscopic block crystal.
Protocol 1: Single-Crystal Growth via Anti-Solvent Vapor Diffusion
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Dissolution: Dissolve 50 mg of enantiopure methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate in 2.0 mL of ethyl acetate in a 5 mL inner glass vial.
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Filtration: Pass the solution through a 0.22 μm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).
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Layering/Diffusion setup: Place the open 5 mL vial inside a larger 20 mL vial containing 5.0 mL of n-hexane. Seal the outer vial tightly.
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Incubation: Store the apparatus in a vibration-free, dark environment at a stable 20 °C for 72–96 hours.
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Harvesting: Isolate a transparent, block-shaped crystal (optimal dimensions: ~0.20 × 0.15 × 0.10 mm) under a polarized light microscope. Mount immediately on a MiTeGen loop using inert perfluoropolyether oil to prevent atmospheric degradation.
X-Ray Diffraction Data Acquisition
The acquisition phase is designed to maximize the signal-to-noise ratio and capture the subtle intensity differences between Friedel pairs, which are required for absolute structure determination.
Causality in Experimental Choices:
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Cu Kα vs. Mo Kα Radiation: This is the most critical decision. Molybdenum radiation (λ = 0.71073 Å) yields a negligible anomalous scattering signal for Chlorine ( Δf′′≈0.16 ). Copper radiation (λ = 1.54184 Å) interacts strongly with the Chlorine atom (Z=17), yielding a robust anomalous signal ( Δf′′≈0.70 ). This breaks Friedel's Law ( I(hkl)=I(−h−k−l) ) with sufficient magnitude to determine the absolute configuration.
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Cryocooling (100 K): Data is collected at 100 K using an open-flow nitrogen cryostat. This minimizes the Debye-Waller factor (atomic thermal vibration), drastically improving the resolution of high-angle reflections and preventing radiation-induced radical damage to the oxirane ring.
Protocol 2: Data Acquisition and Integration
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Centering: Center the crystal in the X-ray beam using the goniometer's optical camera.
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Unit Cell Indexing: Collect 20–30 preliminary frames. Index the reflections to determine the Bravais lattice (expected: Orthorhombic, P212121 ).
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Data Collection Strategy: Execute a combined ω
- and ϕ -scan strategy. Ensure a minimum redundancy of 4.0 and a completeness of >99.5% up to θ=67.6° to capture all Friedel opposites.
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Integration & Scaling: Integrate the raw frames. Apply a multi-scan absorption correction (e.g., SADABS) to empirically correct for the differential absorption of Cu Kα X-rays as the non-spherical crystal rotates.
Phase Problem Resolution & Structural Refinement
Once raw intensities are integrated into structure factors ( F2 ), the phase problem must be solved to generate the electron density map.
The phase problem is solved using intrinsic phasing algorithms, standardly implemented in SHELXT (). Subsequent full-matrix least-squares refinement on F2 is performed using SHELXL, operated through the highly efficient OLEX2 graphical interface ().
Figure 1: Step-by-step crystallographic workflow from raw data to final CIF deposition.
Protocol 3: Structure Solution and Refinement
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Initial Phasing: Run SHELXT. The algorithm will easily locate the heavy Chlorine atom and the rigid phenyl ring, followed by the oxirane and carboxylate oxygen atoms.
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Anisotropic Refinement: Assign atom types to the Q-peaks. Refine all non-hydrogen atoms anisotropically. The thermal ellipsoids should appear spherical and well-behaved.
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Hydrogen Atom Placement: Do not allow hydrogen atoms to refine freely. Place them in geometrically idealized positions (e.g., sp3 methine protons on the oxirane ring) and refine them using a riding model ( Uiso(H)=1.2Ueq(C) or 1.5Ueq(C) for methyl groups).
Stereochemical Analysis & Absolute Configuration
For chiral APIs, relative stereochemistry (cis/trans relationship on the oxirane) is insufficient; the absolute configuration must be proven. This is achieved by evaluating the Flack parameter ( x ) (). Modern refinements utilize Parsons' quotients to improve the precision of x , yielding a highly reliable standard uncertainty ().
Figure 2: Mechanistic pathway of absolute configuration determination via anomalous dispersion.
Self-Validating Logic: If the refined model matches the true absolute configuration of the crystal, x will refine to 0.00 (with a standard uncertainty <0.05 ). If the model is the exact enantiomer of the actual crystal, x will refine to 1.00 , prompting the crystallographer to invert the coordinate matrix using the MOVE 1 1 1 -1 command in SHELXL.
Data Presentation and Validation Metrics
A robust structural determination must present a self-consistent set of metrics. Table 1 outlines the representative high-quality refinement parameters expected for this specific molecule.
Table 1: Representative Crystallographic Data and Refinement Parameters for Structural Validation
| Parameter | Value / Specification |
| Chemical Formula | C₁₁H₁₁ClO₄ |
| Formula Weight | 242.65 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54184 Å (Cu Kα) |
| Crystal System | Orthorhombic |
| Space Group | P212121 (Sohncke group for chiral molecules) |
| Unit Cell Dimensions | a = 5.50 Å, b = 11.00 Å, c = 18.30 Å |
| Volume | 1107.15 ų |
| Z, Calculated Density | 4, 1.455 g/cm³ |
| Absorption Coefficient (μ) | 2.85 mm⁻¹ |
| F(000) | 504 |
| Theta Range for Data Collection | 4.8° to 74.5° |
| Reflections Collected / Unique | 15,420 / 2,150[ Rint = 0.035] |
| Completeness to Theta = 67.68° | 99.5% |
| Data / Restraints / Parameters | 2150 / 0 / 147 |
| Goodness-of-fit (GOF) on F² | 1.052 |
| Final R Indices [I > 2sigma(I)] | R1 = 0.028, wR2 = 0.072 |
| Absolute Structure Parameter (Flack) | 0.01(3) |
| Largest Diff. Peak and Hole | 0.25 and -0.22 e·Å⁻³ |
Final Validation
Before internal reporting or publication, the final .cif file must be processed through the IUCr CheckCIF utility. For a structure of this quality, there should be zero A-level or B-level alerts. The residual electron density (Peak/Hole) being well below ±0.5 e·Å⁻³ confirms that the Chlorine atom has been correctly modeled and no solvent molecules are missing from the lattice.
References
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Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]
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Flack, H. D. (1983). "On enantiomorph-polarity estimation". Acta Crystallographica Section A, 39(6), 876-881. URL:[Link]
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Parsons, S., Flack, H. D., & Wagner, T. (2013). "Use of intensity quotients and differences in absolute structure refinement". Acta Crystallographica Section B, 69(3), 249-259. URL:[Link]
